REACTION_CXSMILES
|
N1C2C(=CC(C(O)=O)=CC=2)C=C1.[H-].[Na+].IC.[CH3:17][N:18]1[C:26]2[C:21](=[CH:22][C:23]([C:27]([O:29]C)=[O:28])=[CH:24][CH:25]=2)[CH:20]=[CH:19]1.[OH-].[Na+]>CN(C=O)C.C1COCC1.CO.O>[CH3:17][N:18]1[C:26]2[C:21](=[CH:22][C:23]([C:27]([OH:29])=[O:28])=[CH:24][CH:25]=2)[CH:20]=[CH:19]1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC(=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
544 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3.68 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=CC2=CC(=CC=C12)C(=O)OC
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 48 hours
|
Duration
|
48 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with ethyl acetate-toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude methyl 1-methylindole-5-carboxylate
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 144 hours
|
Duration
|
144 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
The residue was washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added a 6N aqueous hydrochloric acid solution
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=CC2=CC(=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |